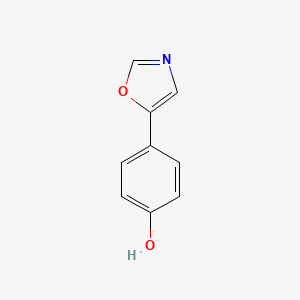
4-(1,3-Oxazol-5-YL)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,3-Oxazol-5-YL)phenol” is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-(1,3-Oxazol-5-YL)phenol” consists of a five-membered oxazole ring attached to a phenol group . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3 .Physical And Chemical Properties Analysis
“4-(1,3-Oxazol-5-YL)phenol” is a stable compound with a storage temperature of 2-8°C . It has a boiling point of 317.6°C at 760 mmHg .Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
El compuesto se ha utilizado en la síntesis de derivados de honokiol, que han mostrado potencial como inhibidores de la entrada viral contra el SARS-CoV-2 . Estos derivados se probaron en un modelo de seudovírus SARS-CoV-2 basado en la proteína de pico viral .
Descubrimiento de Fármacos
“4-(1,3-Oxazol-5-YL)fenol” se utiliza en el descubrimiento de fármacos, particularmente en la síntesis de nuevas entidades químicas. Es un intermedio importante en el desarrollo de nuevos medicamentos.
Bioquímica
En el campo de la bioquímica, este compuesto se utiliza en diversas aplicaciones de investigación. Desempeña un papel crucial en el estudio de los sistemas y procesos biológicos.
Síntesis de Derivados de Honokiol
El honokiol es un componente bioactivo de la corteza de Magnoliae officinalis. “this compound” se ha utilizado en la síntesis de nuevos análogos de honokiol .
Investigación Anticancerígena
Los derivados de oxazol, incluido “this compound”, han mostrado potencial en la investigación anticancerígena . Se han utilizado en la síntesis de compuestos que inhiben el crecimiento de diversas líneas celulares cancerosas.
Actividades Biológicas de los Derivados de Oxazol
Los derivados de oxazol tienen un amplio espectro de actividades biológicas . Se han utilizado en la síntesis de compuestos con propiedades antimicrobianas, antiinflamatorias, antidiabéticas, antiobesidad y antioxidantes .
Safety and Hazards
Direcciones Futuras
The utility of oxazole derivatives, including “4-(1,3-Oxazol-5-YL)phenol”, in medicinal chemistry has increased in recent years due to their wide spectrum of biological activities . Future research may focus on further exploring the therapeutic potentials of these compounds and developing new synthesis methods.
Mecanismo De Acción
Target of Action
Oxazole derivatives, which include 4-(1,3-oxazol-5-yl)phenol, have been found to exhibit a wide spectrum of biological activities . They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The compound’s interaction with its targets likely leads to changes at the molecular level, which then translate into the observed biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Oxazol-5-YL)phenol . These factors could include pH levels, temperature, and the presence of other compounds or enzymes that could interact with 4-(1,3-Oxazol-5-YL)phenol.
Análisis Bioquímico
Biochemical Properties
4-(1,3-Oxazol-5-YL)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial growth by blocking the synthesis of essential biomolecules . The compound’s antibacterial activity is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable agent in combating resistant bacterial strains . Additionally, 4-(1,3-Oxazol-5-YL)phenol exhibits antifungal properties, further highlighting its potential in treating fungal infections .
Cellular Effects
The effects of 4-(1,3-Oxazol-5-YL)phenol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in bacterial and fungal growth, leading to inhibited cell proliferation . Furthermore, 4-(1,3-Oxazol-5-YL)phenol impacts cellular metabolism by disrupting the synthesis of key metabolic intermediates, thereby hindering the growth and survival of pathogenic cells .
Molecular Mechanism
At the molecular level, 4-(1,3-Oxazol-5-YL)phenol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their function and leading to the disruption of essential biochemical pathways. For example, the compound’s interaction with bacterial enzymes involved in cell wall synthesis results in the inhibition of bacterial growth . Additionally, 4-(1,3-Oxazol-5-YL)phenol can modulate gene expression by binding to regulatory proteins, thereby altering the transcription of genes critical for cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Oxazol-5-YL)phenol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(1,3-Oxazol-5-YL)phenol remains stable under specific conditions, maintaining its antibacterial and antifungal activities . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in inhibiting the growth of pathogenic cells .
Dosage Effects in Animal Models
The effects of 4-(1,3-Oxazol-5-YL)phenol vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial and antifungal activities without causing significant toxicity . At higher doses, there may be threshold effects, leading to potential toxic or adverse effects . Animal studies have shown that while 4-(1,3-Oxazol-5-YL)phenol is effective in treating infections at therapeutic doses, excessive dosages can result in toxicity, highlighting the importance of dose optimization in clinical applications .
Metabolic Pathways
4-(1,3-Oxazol-5-YL)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s antibacterial and antifungal properties are mediated through its effects on metabolic flux and metabolite levels . By inhibiting key enzymes involved in the synthesis of essential biomolecules, 4-(1,3-Oxazol-5-YL)phenol disrupts the metabolic pathways necessary for the growth and survival of pathogenic cells .
Transport and Distribution
The transport and distribution of 4-(1,3-Oxazol-5-YL)phenol within cells and tissues are critical for its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Studies have shown that 4-(1,3-Oxazol-5-YL)phenol can effectively penetrate cell membranes and reach intracellular targets, enhancing its antibacterial and antifungal activities . Additionally, the compound’s distribution within tissues is influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of 4-(1,3-Oxazol-5-YL)phenol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For instance, 4-(1,3-Oxazol-5-YL)phenol may localize to the cytoplasm or nucleus, where it exerts its effects on gene expression and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
4-(1,3-oxazol-5-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-10-6-12-9/h1-6,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOJWMIGCSJKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693927 |
Source


|
| Record name | 4-(1,3-Oxazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-71-8 |
Source


|
| Record name | 4-(1,3-Oxazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
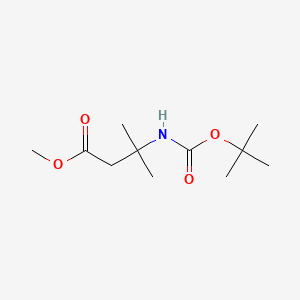

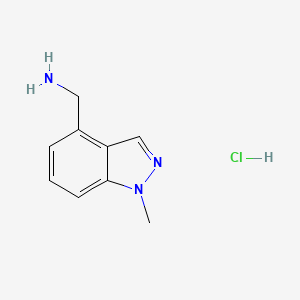
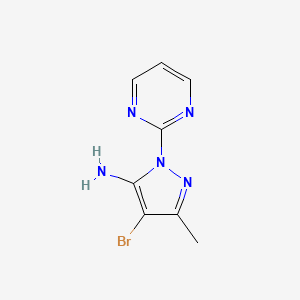


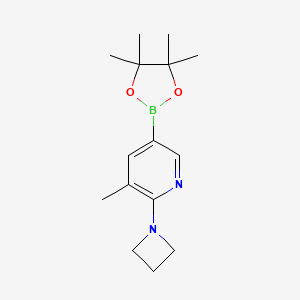
![tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]aMino}-4-(trifluoroMe](/img/no-structure.png)
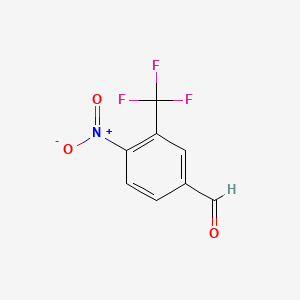
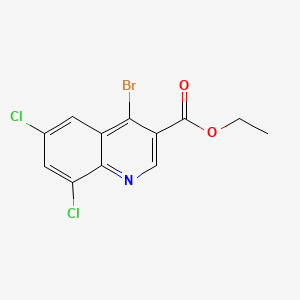
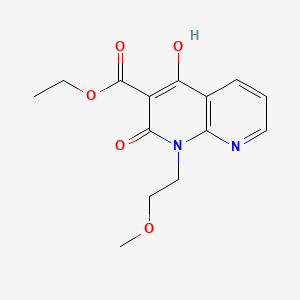

![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)
